1-Bromo-3-chlorodibenzo[b,d]furan 1-Bromo-3-chlorodibenzo[b,d]furan
Brand Name: Vulcanchem
CAS No.:
VCID: VC17382178
InChI: InChI=1S/C12H6BrClO/c13-9-5-7(14)6-11-12(9)8-3-1-2-4-10(8)15-11/h1-6H
SMILES:
Molecular Formula: C12H6BrClO
Molecular Weight: 281.53 g/mol

1-Bromo-3-chlorodibenzo[b,d]furan

CAS No.:

Cat. No.: VC17382178

Molecular Formula: C12H6BrClO

Molecular Weight: 281.53 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-3-chlorodibenzo[b,d]furan -

Specification

Molecular Formula C12H6BrClO
Molecular Weight 281.53 g/mol
IUPAC Name 1-bromo-3-chlorodibenzofuran
Standard InChI InChI=1S/C12H6BrClO/c13-9-5-7(14)6-11-12(9)8-3-1-2-4-10(8)15-11/h1-6H
Standard InChI Key PUDPVBPTWXTKGQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3Br)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-Bromo-3-chlorodibenzo[b,d]furan belongs to the dibenzofuran family, a class of heterocyclic compounds featuring a fused benzene and furan ring system. The bromine atom at position 1 and chlorine at position 3 introduce steric and electronic effects that influence reactivity. The planar structure of the dibenzofuran core facilitates π-π stacking interactions, making it valuable in materials science .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number2043962-13-4
Molecular FormulaC12H6BrClO\text{C}_{12}\text{H}_{6}\text{BrClO}
Molecular Weight281.53 g/mol
IUPAC Name1-Bromo-3-chlorodibenzo[b,d]furan
SMILESBrC1=C2C(=CC(Cl)=C3)C3=CC=CC2=OC4=C1C=CC=C4

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern:

  • 1H^1 \text{H} NMR: Aromatic protons adjacent to halogens exhibit deshielding, with coupling constants reflecting the para relationship between bromine and chlorine .

  • 13C^{13} \text{C} NMR: Carbon atoms bonded to halogens show distinct shifts (e.g., C-Br at ~110 ppm, C-Cl at ~125 ppm) .

  • FT-IR: Stretching vibrations for C-Br (550–650 cm⁻¹) and C-Cl (700–750 cm⁻¹) are observed .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is typically synthesized via sequential halogenation of dibenzofuran. Bromination using Br2\text{Br}_2 in the presence of FeBr3\text{FeBr}_3 at 40–60°C yields 1-bromodibenzofuran, followed by chlorination with Cl2\text{Cl}_2 under similar conditions . Purification via column chromatography (hexane/ethyl acetate) achieves >98% purity .

Table 2: Synthetic Parameters

ParameterCondition
Bromination CatalystFeBr3\text{FeBr}_3
Reaction Temperature40–60°C
Chlorination AgentCl2\text{Cl}_2
Yield70–75%

Industrial Production

Industrial processes employ continuous flow reactors to enhance efficiency. Halogenation steps are optimized for minimal byproduct formation, with in-line analytics ensuring real-time quality control . Scalability challenges include managing exothermic reactions and halogen gas handling.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in dichloromethane and tetrahydrofuran. Stability tests indicate decomposition at temperatures >200°C, with hydrolytic stability under neutral conditions .

Table 3: Solubility Profile

SolventSolubility (mg/mL)
Dichloromethane50
Tetrahydrofuran45
Methanol5
Water<0.1

Thermal Properties

Differential Scanning Calorimetry (DSC) reveals a melting point of 142–145°C and a decomposition onset at 210°C. The high thermal stability suits high-temperature applications in polymer composites .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures found in antiviral and anticancer agents. Its halogen atoms facilitate regioselective functionalization .

Optoelectronic Materials

In organic light-emitting diodes (OLEDs), 1-bromo-3-chlorodibenzo[b,d]furan acts as a hole-transporting material. Its electron-withdrawing halogens improve charge carrier mobility, enhancing device efficiency .

ParameterValue
LD₅₀ (Oral, Rat)320 mg/kg
Skin IrritationModerate
Environmental PersistenceHigh (Bioaccumulation Potential)

Regulatory and Environmental Considerations

Environmental Impact

Persistent in aquatic systems due to low biodegradability. Advanced oxidation processes (AOPs) are recommended for wastewater treatment to degrade halogenated byproducts .

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